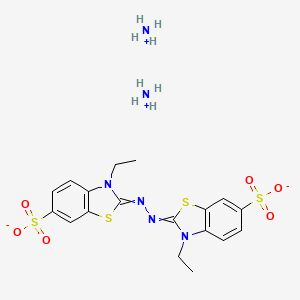

ABTS diammonium salt

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDRQQURAXLVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30931-67-0 | |

| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Applications of ABTS Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a versatile chromogenic substrate with significant applications in various laboratory settings. Its utility is primarily centered around its ability to undergo a one-electron oxidation to form a stable and intensely colored radical cation (ABTS•+). This property is harnessed in two major types of assays: the Enzyme-Linked Immunosorbent Assay (ELISA) and total antioxidant capacity assays.

Core Applications in the Laboratory

ABTS diammonium salt is a water-soluble compound that serves as an excellent substrate for peroxidase enzymes, such as horseradish peroxidase (HRP), and is also widely used to measure the antioxidant capacity of various samples.[1][2][3]

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA procedures, ABTS is used as a chromogenic substrate for HRP.[1][2] The reaction between ABTS, hydrogen peroxide, and a peroxidase enzyme results in the formation of a green, soluble end product.[1][4] This colored product can be measured spectrophotometrically, typically at a wavelength of 405 nm, allowing for the quantification of the analyte of interest.[1][2][5] While ABTS is considered less sensitive than other chromogenic substrates like TMB and OPD, its slower color development can be advantageous in assays with high background signals.[1][4]

Total Antioxidant Capacity (TAC) Assays

ABTS is a key reagent in assays designed to measure the total antioxidant capacity of samples, including food, natural products, and biological fluids.[1][3][6] The assay is based on the ability of antioxidants to scavenge the pre-formed, stable blue-green ABTS radical cation (ABTS•+).[6] The reduction of ABTS•+ back to its colorless form by an antioxidant is measured as a decrease in absorbance at approximately 734 nm.[6][7] The antioxidant capacity of a sample is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Reaction Mechanisms

The utility of ABTS in these assays is underpinned by its redox chemistry.

Oxidation of ABTS

The foundational reaction in both ELISA and antioxidant assays is the oxidation of ABTS to its radical cation, ABTS•+. This can be achieved through chemical or enzymatic methods.

-

Chemical Oxidation: In antioxidant assays, ABTS is typically oxidized by a strong oxidizing agent like potassium persulfate or ammonium persulfate.[6][8][9]

-

Enzymatic Oxidation: In ELISAs, the oxidation is catalyzed by a peroxidase enzyme, such as HRP, in the presence of hydrogen peroxide.[3][10] Laccase and bilirubin oxidase can also oxidize ABTS.[1]

Reaction with Antioxidants

In TAC assays, the reaction between the ABTS•+ radical and an antioxidant can occur via two primary mechanisms:

-

Single Electron Transfer (SET): The antioxidant donates an electron to the ABTS•+, reducing it back to the colorless ABTS. This is considered the main mechanism.[8][9][11]

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the ABTS•+.[8][11]

Some phenolic antioxidants may also form coupling adducts with the ABTS•+.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in laboratory assays.

Table 1: Reagent Concentrations for ABTS Assays

| Parameter | ELISA | Antioxidant Capacity Assay | Reference(s) |

| ABTS Stock Solution | 1 mM | 7 mM | [4],[7] |

| Oxidizing Agent | H₂O₂ (e.g., 1µl of 30% per ml) | Potassium/Ammonium Persulfate (2.45 mM final concentration) | [4],[7] |

| Buffer | 100 mM Phosphate-Citrate, pH 5.0 or 70mM Citrate-Phosphate, pH 4.2 | Phosphate-Buffered Saline (PBS), pH 7.4 | [10],[4],[8] |

Table 2: Spectrophotometric Properties of ABTS and its Radical Cation

| Species | Color | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |

| ABTS | Colorless | - | - | [6] |

| ABTS•+ | Blue-Green | 405-410 nm, 650 nm, 734 nm, 815 nm | 3.6 x 10⁴ M⁻¹cm⁻¹ at 420 nm | [1],[10],[3],[13] |

Experimental Protocols

Below are detailed methodologies for the two primary applications of this compound.

Protocol 1: ABTS Assay for Total Antioxidant Capacity

This protocol is adapted from the widely used method involving the generation of the ABTS radical cation by potassium persulfate.[7][14]

1. Reagent Preparation:

- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of this compound in 10 mL of deionized water.[6]

- Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.[6]

- ABTS•+ Stock Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[6][7]

- ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][15]

- Trolox Standard Solutions: Prepare a series of dilutions of Trolox (a vitamin E analog) to be used as a standard for creating a calibration curve.

2. Assay Procedure:

- Add a small volume (e.g., 10 µL) of the antioxidant standard or test sample to a microplate well or cuvette.[16]

- Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution.[16]

- Mix and incubate at room temperature for a set time (typically 2-6 minutes).[16]

- Measure the decrease in absorbance at 734 nm.[16]

3. Data Analysis:

- Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample.

- Plot a standard curve of percentage inhibition versus the concentration of the Trolox standard.

- Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Protocol 2: ABTS in an Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of ABTS as a chromogenic substrate for HRP in a standard ELISA.[4][10]

1. Reagent Preparation:

- Substrate Buffer (100 mM Phosphate-Citrate, pH 5.0): Prepare by mixing 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and adjusting the final volume to 100 mL with deionized water.[10]

- Substrate Solution: Dissolve one ABTS tablet (or an equivalent amount of powder) in 10 mL of Substrate Buffer. Immediately before use, add 10 µL of 30% hydrogen peroxide (H₂O₂). Use this solution within one hour.[10]

- Stop Solution (1% SDS): Prepare a 1% solution of sodium dodecyl sulfate (SDS) in deionized water.[10]

2. Assay Procedure:

- Complete all necessary incubations with capture antibodies, antigens, and HRP-conjugated detection antibodies, followed by appropriate washing steps.[13]

- Add 100-150 µL of the freshly prepared Substrate Solution to each microplate well.[10][13]

- Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.[10][13]

- Stop the reaction by adding 100 µL of Stop Solution to each well.[10]

- Measure the absorbance at 405-410 nm using a microplate reader.[10]

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Oxidation of ABTS to its stable radical cation.

Caption: Experimental workflow for using ABTS in an ELISA.

Caption: Workflow for the ABTS total antioxidant capacity assay.

References

- 1. biofargo.com [biofargo.com]

- 2. nbinno.com [nbinno.com]

- 3. ABTS - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. This compound, chromogenic peroxidase substrate (CAS 30931-67-0) | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. mdpi.com [mdpi.com]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [ouci.dntb.gov.ua]

- 13. ELISA ABTS Substrate for HRP [3hbiomedical.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. assaygenie.com [assaygenie.com]

ABTS Diammonium Salt: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and structure of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS diammonium salt. It also offers detailed experimental protocols for its application in antioxidant capacity assays, a critical tool in drug development and life sciences research.

Core Chemical Properties

This compound is a water-soluble chemical compound widely utilized as a chromogenic substrate in various biochemical assays, particularly for peroxidases and in the determination of antioxidant activity.[1][2][3] Its utility lies in the generation of a stable and intensely colored radical cation upon oxidation.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 30931-67-0 | [4] |

| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [4][5] |

| Molecular Weight | 548.68 g/mol | [6][7][8] |

| Appearance | Light green to yellow powder/crystals | [8][9] |

| Purity | ≥98% (HPLC) | [4][6][8] |

| Solubility in Water | ≥ 50 mg/mL | [5][10] |

| Solubility in DMSO | ~10-20.83 mg/mL | [10][11] |

| Solubility in Ethanol | Soluble (used for sample dilution) | [8] |

| Melting Point | >181°C (decomposes) | [5] |

Chemical Structure

The chemical structure of this compound consists of two 3-ethylbenzothiazoline-6-sulfonic acid moieties linked by an azino bridge. The presence of two sulfonate groups imparts high water solubility to the molecule. The diammonium salt form further enhances its stability and solubility in aqueous solutions.

| Identifier | String |

| SMILES | CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O.N.N |

| InChI | InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; |

Spectral Properties

The spectral characteristics of ABTS are fundamental to its application in colorimetric assays. In its reduced form, ABTS is colorless and exhibits a characteristic peak in the UV region. Upon one-electron oxidation, it forms a stable blue-green radical cation (ABTS•⁺) with distinct absorption maxima in the visible range.

| Form | Wavelength (λmax) | Molar Extinction Coefficient (ε) | References |

| Reduced ABTS | ~340 nm | - | [12] |

| Oxidized ABTS•⁺ | ~414 nm, ~640 nm, ~734 nm | ε₄₁₄ = 36,000 M⁻¹cm⁻¹ | [12][13] |

Experimental Applications and Protocols

The most prominent application of ABTS is in the measurement of total antioxidant capacity, often referred to as the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This assay is based on the ability of antioxidant compounds to scavenge the pre-formed ABTS•⁺ radical cation, leading to a decrease in absorbance that is proportional to the antioxidant concentration.

ABTS Radical Cation (ABTS•⁺) Generation

The generation of the ABTS radical cation is a prerequisite for the antioxidant assay. This is typically achieved by reacting ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium persulfate.

Caption: Oxidation of ABTS to its stable radical cation.

Detailed Experimental Protocol for ABTS Antioxidant Capacity Assay

This protocol outlines the steps for determining the antioxidant capacity of a sample using the ABTS decolorization assay.

Materials:

-

This compound

-

Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

-

Phosphate-buffered saline (PBS) or another suitable buffer (e.g., ethanol)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Test samples

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM aqueous solution of this compound.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[5][6][14]

-

-

Preparation of ABTS•⁺ Working Solution:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of Trolox in a suitable solvent.

-

From the stock solution, prepare a series of standard dilutions.

-

Prepare dilutions of the test samples in the same solvent.

-

-

Assay Procedure:

-

Calculation:

-

Calculate the percentage of inhibition of the ABTS•⁺ radical for each standard and sample using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•⁺ working solution without a sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

Plot a standard curve of percentage inhibition versus the concentration of the Trolox standards.

-

Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]

-

References

- 1. ABTS radical scavenging capacity measurement [protocols.io]

- 2. biofargo.com [biofargo.com]

- 3. 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt [himedialabs.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of the ABTS Radical Cation

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This chromophore is central to one of the most widely used antioxidant capacity assays. This document details the primary chemical and enzymatic methods for its generation, presents key quantitative data in a structured format, provides detailed experimental protocols, and illustrates the reaction pathways and workflows.

Core Principles of ABTS Radical Cation Formation

The ABTS assay measures the antioxidant capacity of a substance by its ability to scavenge the pre-formed, stable ABTS•+ radical cation.[1][2] The radical cation is a blue-green chromophore with characteristic absorption maxima, typically measured at 734 nm.[3][4][5] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, reducing it back to its colorless neutral form.[1][6] The degree of decolorization, measured as a decrease in absorbance, is proportional to the concentration and potency of the antioxidants present in the sample.[4][6]

The formation of the ABTS•+ radical cation is an oxidative process where the nitrogen atom of the ABTS molecule loses an electron.[7] This oxidation can be achieved through two primary methods: chemical oxidation with a strong oxidizing agent or enzymatic oxidation.

Chemical Formation Mechanism using Persulfate

The most common method for generating the ABTS•+ radical involves the chemical oxidation of ABTS with potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈).[1][8] This reaction is a simple bimolecular process with a low activation energy. The persulfate anion (S₂O₈²⁻) oxidizes ABTS to ABTS•+.[8]

The reaction proceeds via the following steps:

-

ABTS + S₂O₈²⁻ ⟶ ABTS•+ + SO₄•⁻ + SO₄²⁻

-

ABTS + SO₄•⁻ ⟶ ABTS•+ + SO₄²⁻

In this two-step process, one molecule of persulfate generates two ABTS radical cations, leading to a stoichiometric ratio of 1:2 between potassium persulfate and ABTS.[8][9] The reaction is typically allowed to proceed for 12-16 hours in the dark at room temperature to ensure the complete formation and stability of the radical cation.[1][10]

Enzymatic Formation Mechanism using Horseradish Peroxidase (HRP)

An alternative method involves the enzymatic oxidation of ABTS. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of the ABTS•+ radical cation.[11][12] This system is often employed in ELISA (Enzyme-Linked Immunosorbent Assay) applications where HRP is used as a reporter enzyme.[11]

The HRP catalytic cycle involves the enzyme being first oxidized by H₂O₂ to a high-valence iron intermediate. This oxidized enzyme then accepts an electron from the ABTS substrate, generating the ABTS•+ radical and returning the enzyme to its resting state to begin another cycle.[13][14] This process allows for signal amplification, as a single HRP molecule can generate many ABTS•+ molecules.[11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the generation and measurement of the ABTS radical cation.

Table 1: Reagent Concentrations and Incubation Conditions for Chemical Generation

| Parameter | Value | Reference(s) |

|---|---|---|

| ABTS Stock Solution | 7 mM in water | [9][10][15] |

| Potassium Persulfate Stock | 2.45 mM in water | [9][10][15] |

| ABTS:Persulfate Mixing Ratio | 1:1 (by volume) | [10] |

| Final ABTS:Persulfate Molar Ratio | 2:1 | [8][9] |

| Incubation Time | 12–16 hours | [1][9][10] |

| Incubation Temperature | Room Temperature | [1][10] |

| Incubation Condition | In the dark | [1][10] |

| Amended Protocol (Rapid) | 0.7 mM ABTS, 30 min incubation |[7] |

Table 2: Spectrophotometric Properties of ABTS and its Radical Cation

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Condition | Reference(s) |

|---|---|---|---|---|

| ABTS•+ | 734 nm | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol/Phosphate Buffer | [3][5] |

| ABTS•+ | 645 nm | - | Water | [8] |

| ABTS•+ | 414-417 nm | - | Water | [8] |

| ABTS•+ | 815 nm | - | Water | [8] |

| ABTS²⁺ (Dication) | 513-520 nm | 3.6 x 10⁴ L mol⁻¹ cm⁻¹ | Acidic medium | [8] |

| Target Absorbance (Working Sol.) | 0.700 ± 0.02 | - | Diluted with ethanol or buffer |[4][9][10] |

Experimental Protocols

Protocol for Chemical Generation of ABTS•+ (Standard Method)

This protocol is based on the widely cited method of reacting ABTS with potassium persulfate.[9][10][16]

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Phosphate-buffered saline (PBS, pH 7.4)

-

Ultrapure water

-

Spectrophotometer and cuvettes/microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Generation of ABTS•+ Radical Cation:

-

Preparation of ABTS•+ Working Solution:

-

Antioxidant Assay:

-

Add a small volume of the antioxidant sample (or standard, like Trolox) to a defined volume of the ABTS•+ working solution.[10]

-

Mix thoroughly and incubate for a specified time (typically 6 minutes).[17]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage inhibition of absorbance using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100[10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. ABTS Free Radical Scavenging Assay: Significance and symbolism [wisdomlib.org]

- 3. echemi.com [echemi.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Spectrophotometric determination of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. ABTS as an electron shuttle to accelerate the degradation of diclofenac with horseradish peroxidase-catalyzed hydrogen peroxide oxidation [inis.iaea.org]

- 14. ABTS as an electron shuttle to accelerate the degradation of diclofenac with horseradish peroxidase-catalyzed hydrogen peroxide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of the ABTS Assay for Antioxidant Capacity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely utilized method for determining the total antioxidant capacity of various substances. The guide details the core principles of the assay, experimental protocols, and data interpretation, offering a robust resource for professionals in research and drug development.

Fundamental Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1] The core principle involves the generation of a blue-green ABTS•+ chromophore by reacting ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or ammonium persulfate.[1][2] This radical cation has a characteristic absorbance spectrum with maxima at various wavelengths, including 415, 645, 734, and 815 nm.[3] The measurement is typically performed at 734 nm to minimize interference from sample turbidity and other compounds.[4][5]

When an antioxidant is introduced to the pre-formed ABTS•+ solution, it donates an electron or a hydrogen atom to the radical cation, thereby neutralizing it and causing a reduction in its characteristic absorbance.[1] This decolorization of the solution is directly proportional to the concentration and antioxidant activity of the substance being tested.[6][7] The antioxidant capacity is then often quantified relative to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][6]

The reaction mechanism is primarily considered a single electron transfer (SET) based mechanism, though hydrogen atom transfer (HAT) can also be involved.[8] The versatility of the ABTS assay allows for the measurement of antioxidant capacity in both hydrophilic and lipophilic samples, a distinct advantage over other methods like the DPPH assay which is limited to organic media.[5][9]

Experimental Workflow and Chemical Principle

The following diagrams illustrate the experimental workflow and the underlying chemical principle of the ABTS assay.

Caption: Experimental workflow of the ABTS antioxidant capacity assay.

Caption: Chemical principle of the ABTS assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the ABTS assay.

| Parameter | Value | Reference |

| ABTS Stock Solution Concentration | 7 mM | [2][10] |

| Potassium Persulfate Stock Solution Concentration | 2.45 mM | [2][10] |

| Incubation Time for ABTS•+ Generation | 12-16 hours | [9][10] |

| Wavelength for Absorbance Measurement | 734 nm | [6][11] |

| Target Absorbance of ABTS•+ Working Solution | ~0.70 ± 0.02 | [5][12] |

| Standard Antioxidant | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | [4][13] |

| Reaction Time with Antioxidant | Typically 1 to 30 minutes | [9][14] |

Detailed Experimental Protocol

This protocol is based on the improved ABTS radical cation decolorization assay.[10]

4.1. Reagent Preparation

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[1]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. Note: some protocols use ammonium persulfate at a similar concentration.[1][10]

-

Trolox Standard Solutions: Prepare a series of Trolox solutions of known concentrations (e.g., 0-15 µM) in a suitable solvent (e.g., ethanol or water).

4.2. Generation of the ABTS Radical Cation (ABTS•+) Stock Solution

-

Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[2]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[1][10]

-

The resulting ABTS•+ solution is stable for more than two days when stored in the dark at room temperature.[9]

4.3. Preparation of the ABTS•+ Working Solution

-

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][12]

4.4. Antioxidant Capacity Measurement

-

Add a specific volume of the antioxidant sample or Trolox standard to a cuvette or microplate well.

-

Add a larger volume of the ABTS•+ working solution to initiate the reaction. The final volume and the ratio of sample to ABTS•+ solution may vary depending on the specific protocol.

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 6 minutes).[4]

-

Measure the absorbance of the solution at 734 nm using a spectrophotometer.[6]

4.5. Data Analysis

-

Calculate the percentage inhibition of the ABTS•+ radical by the antioxidant using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot a standard curve of percentage inhibition versus the concentration of the Trolox standards.

-

Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is expressed as µmol of Trolox equivalents per gram or milliliter of the sample.

Strengths and Limitations of the ABTS Assay

Strengths:

-

Versatility: Applicable to both hydrophilic and lipophilic antioxidants.[9][15]

-

Wide pH Range: The assay can be used over a wide range of pH values.[9]

-

High Sensitivity and Reproducibility: The ABTS assay is known for its good reproducibility and sensitivity.[5][9]

-

Stable Radical: The pre-generated ABTS•+ is stable for an extended period.[9]

Limitations:

-

Non-physiological Radical: The ABTS•+ radical is not naturally found in biological systems, which may limit the direct biological relevance of the results.[5][16]

-

Slow Radical Generation: The generation of the ABTS•+ radical is a slow process, requiring a 12-16 hour incubation.[5][9]

-

Potential for Overestimation: The thermodynamics of the reaction can sometimes lead to an overestimation of the antioxidant capacity.[16]

-

Interference: While measuring at 734 nm reduces interference, some colored compounds in the sample may still affect the absorbance reading.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ABTS - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric determination of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. zen-bio.com [zen-bio.com]

- 14. echemi.com [echemi.com]

- 15. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of ABTS Diammonium Salt in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely used chromogenic substrate in various biochemical assays. Understanding its solubility characteristics is critical for accurate and reproducible experimental results, particularly in antioxidant capacity assays and enzyme-linked immunosorbent assays (ELISAs).

Core Concepts

ABTS is a water-soluble compound that, upon oxidation by peroxidase enzymes (like horseradish peroxidase, HRP) in the presence of hydrogen peroxide, or by other oxidizing agents, forms a stable, intensely colored green radical cation (ABTS•+).[1][2][3] This colored product can be measured spectrophotometrically, typically at wavelengths of 405-420 nm or around 734 nm, to quantify enzyme activity or antioxidant capacity.[2][4]

Solubility Data

The solubility of ABTS diammonium salt is a key factor in the preparation of stock and working solutions for various assays. The following table summarizes the quantitative data on its solubility in water and commonly used buffers as described in the literature.

| Solvent/Buffer System | Concentration | Observations | Source(s) |

| Water | 50 mg/mL (91.13 mM) | Clear to very slightly hazy, light yellow-green to green solution. | [1][5] |

| Water | 5% (w/v) | - | [6] |

| Water | 10 mg/mL | - | [7] |

| Distilled Water | 7 mM | Used for preparing ABTS stock solution for antioxidant assays. | [8][9] |

| Phosphate Buffer | 0.02 mM to 9.1 mM | pH range of 5.0 to 7.4; buffer concentration 25 mM to 100 mM. | [1] |

| Phosphate-Citrate Buffer | ~0.2 mM (10 mg in 100 mL) | 50 mM buffer concentration, pH 5.0. | [1] |

| Citrate-Phosphate Buffer | 1 mM | 70 mM buffer concentration, pH 4.2. | [3] |

| Phosphate Buffer Solution | 7 mM | pH 6.8. | [9] |

| DMSO | 20.83 mg/mL (37.96 mM) | Requires sonication. | [5] |

| DMSO | 10 mg/mL | - | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (3.79 mM) | Clear solution. | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.79 mM) | Clear solution. | [5] |

| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (3.79 mM) | Clear solution. | [5] |

Note on Buffer Selection: While ABTS is soluble in various buffers, it is important to avoid "Good's buffers" such as MES or TES, as they can interfere with the assay by reducing the colored ABTS radical cation.[1] Acetate, phosphate, and phosphate-citrate buffers are generally recommended for use with peroxidase.[1]

Experimental Protocols

Detailed methodologies are crucial for the consistent preparation of ABTS solutions and the execution of assays.

This protocol is adapted from widely used methods for determining the total antioxidant capacity of a sample.[8][10][11]

Materials:

-

This compound

-

Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

-

Distilled or deionized water

-

Ethanol or Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of this compound in distilled water. For instance, to prepare 10 mL of a 7 mM solution, dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]

-

Prepare a 2.45 mM persulfate stock solution: Dissolve the appropriate amount of potassium or ammonium persulfate in distilled water. To prepare 10 mL of a 2.45 mM ammonium persulfate solution, dissolve 5.59 mg in 10 mL of deionized water.[11]

-

Generate the ABTS•+ radical cation: Mix the 7 mM ABTS stock solution and the 2.45 mM persulfate stock solution in a 1:1 (v/v) ratio.[8]

-

Incubate: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the ABTS•+ radical.[8][10]

-

Prepare the working solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

This protocol describes the preparation of an ABTS solution for use as a chromogenic substrate in HRP-based ELISAs.[1][3]

Materials:

-

This compound

-

Phosphate-citrate buffer (or other suitable buffer)

-

Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

-

Prepare the substrate buffer: A common buffer is 50-100 mM phosphate-citrate buffer, pH 5.0.[1]

-

Prepare the ABTS solution: Dissolve ABTS in the substrate buffer to the desired concentration. A typical concentration is around 0.2 mM (e.g., 10 mg in 100 mL of buffer).[1]

-

Add hydrogen peroxide: Immediately before use, add hydrogen peroxide to the ABTS solution. For example, add 1 µL of 30% H₂O₂ per mL of ABTS solution.[3]

-

Use immediately: The complete substrate solution should be used within an hour.[12]

Solution Stability: ABTS solutions are sensitive to light and oxidation, especially in the presence of heavy metal ions.[1] It is recommended to prepare solutions fresh daily and store them on ice.[1] For longer-term storage, aliquots can be stored at -20°C under an inert atmosphere (argon or nitrogen) after being prepared with deaerated buffer.[1]

Visualizations

Caption: Workflow for the ABTS antioxidant capacity assay.

Caption: Factors influencing ABTS solubility and solution stability.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biofargo.com [biofargo.com]

- 3. interchim.fr [interchim.fr]

- 4. ABTS - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Bioworld ABTS, Diammonium Salt, 1 g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. This compound - CAS-Number 30931-67-0 - Order from Chemodex [chemodex.com]

- 8. benchchem.com [benchchem.com]

- 9. japer.in [japer.in]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Stability and Storage of ABTS Diammonium Salt Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and storage of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solutions, a critical reagent in various biochemical assays, most notably for the determination of total antioxidant capacity. Adherence to proper preparation and storage protocols is paramount for ensuring the accuracy and reproducibility of experimental results.

Core Principles of the ABTS Assay

The ABTS assay is predicated on the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore. This radical is produced through the oxidation of ABTS diammonium salt by a strong oxidizing agent, such as potassium or ammonium persulfate.[1] The presence of antioxidants in a sample leads to the reduction of the ABTS•+ back to its colorless form. The degree of this decolorization, measured spectrophotometrically at a wavelength of 734 nm, is proportional to the antioxidant concentration in the sample.[1][2]

Quantitative Data on ABTS Solution Stability

The stability of ABTS solutions, particularly the radical cation (ABTS•+), is influenced by several factors, including pH, temperature, and exposure to light. The following tables summarize the available quantitative data on the stability of ABTS solutions under various conditions.

Table 1: Effect of pH on the Stability of the ABTS Radical Cation (ABTS•+)

| pH Range | Stability | Observations |

| < 2.0 | Decreased Reactivity | The rate of ABTS oxidation is diminished, potentially due to the formation of less reactive protonated forms of ABTS.[3] |

| 4.0 - 5.0 | Optimal Stability | Considered the optimal pH range for the stability of the ABTS•+ radical cation.[4][5] |

| Neutral to Alkaline (> 6.5) | Unstable | The concentration of the ABTS•+ radical cation gradually decreases, with accelerated decay at higher pH values.[4][6] |

Table 2: Stability of ABTS Radical Cation (ABTS•+) Working Solution Under Different Storage Conditions

| Storage Condition | Duration of Stability | Observations |

| Room Temperature (in the dark) | Up to 2-3 days[7][8] | Some studies indicate stability for over two days, while others advise preparation one day before use due to initial absorbance variability.[7] |

| 4°C (in the dark) | Up to 2 weeks[9][10] | Recommended for short-term storage to maintain stability. |

| -20°C | At least 1 month[9][10] | Suitable for long-term storage of stock solutions.[9][11] |

Table 3: Storage of this compound (Solid)

| Storage Condition | Duration of Stability | Recommendations |

| 4°C | At least 2 years[12] | Must be protected from moisture and light.[12][13] |

Experimental Protocols

Adherence to standardized experimental protocols is crucial for generating reliable and reproducible data. The following sections detail the methodologies for the preparation of ABTS solutions and the execution of the antioxidant capacity assay.

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution

This protocol describes the generation of the ABTS•+ for use in antioxidant assays.

Reagents and Materials:

-

This compound

-

Potassium persulfate (or ammonium persulfate)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve 38.4 mg of this compound in 10 mL of deionized water.[1]

-

Prepare a 2.45 mM potassium persulfate solution: Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.[1]

-

Generate the ABTS•+ radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in equal volumes.

-

Incubate in the dark: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is necessary for the complete generation of the radical cation.[1][14]

-

Store the ABTS•+ stock solution: The resulting dark blue-green solution is the ABTS•+ stock solution. It can be stored in the dark at room temperature for up to two days or at 4°C for up to two weeks.[7][9]

ABTS Antioxidant Capacity Assay Protocol

This protocol outlines the steps for measuring the total antioxidant capacity of a sample using the prepared ABTS•+ solution.

Procedure:

-

Dilute the ABTS•+ stock solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Prepare standards and samples: Prepare a series of dilutions of a known antioxidant standard (e.g., Trolox) and the test samples.

-

Perform the reaction: Add a small volume (e.g., 50 µL) of the standard or sample to a larger volume (e.g., 3 mL) of the diluted ABTS•+ solution.[15]

-

Incubate: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[15] The incubation time may need to be optimized as some antioxidants react slowly with the ABTS radical cation.[16]

-

Measure absorbance: Immediately measure the absorbance of the solution at 734 nm.[15]

-

Calculate antioxidant activity: The percentage inhibition of absorbance is calculated, and the antioxidant capacity of the sample is determined by comparing it to the standard curve.

Visualizations

The following diagrams illustrate the key processes involved in the ABTS assay.

Caption: Principle of the ABTS assay.

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. ABTS Chromophore, Diammonium Salt 30931-67-0 [sigmaaldrich.com]

- 12. adipogen.com [adipogen.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative reaction rates of various antioxidants with ABTS radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]

UV-Vis Spectral Properties of Oxidized ABTS: An In-depth Technical Guide

Introduction

The compound 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of antioxidant capacity. Upon oxidation, ABTS forms a stable and intensely colored radical cation (ABTS•+) and can be further oxidized to a dication (ABTS²+). The distinct UV-Vis spectral properties of these oxidized species form the basis of the Trolox Equivalent Antioxidant Capacity (TEAC) assay, a standard method for measuring the radical-scavenging ability of various substances. This technical guide provides a comprehensive overview of the spectral characteristics of oxidized ABTS, detailed experimental protocols for its generation and measurement, and graphical representations of the underlying chemical processes and workflows for researchers, scientists, and drug development professionals.

Chemical Principles of ABTS Oxidation

The utility of ABTS in antioxidant assays stems from its ability to undergo a one-electron oxidation to produce a stable radical cation, ABTS•+.[1] This species has a characteristic blue-green color.[2][3][4] The reaction is typically initiated by a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or ammonium persulfate.[5][6] The ABTS•+ radical can be further oxidized to a dication, ABTS²+, which has different spectral properties.[5] The reduction of the pre-formed ABTS•+ back to its colorless neutral form by an antioxidant compound can be monitored spectrophotometrically, allowing for the quantification of antioxidant activity.[3][6]

Caption: The two-step oxidation pathway of ABTS.

UV-Vis Spectral Characteristics

The oxidized forms of ABTS exhibit distinct and strong absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The ABTS•+ radical cation is characterized by multiple absorption maxima, with the most prominent peaks typically observed around 415 nm and 734 nm.[2][5] While the peak at ~415 nm has a higher molar extinction coefficient, the peak at 734 nm is more commonly used for antioxidant assays to minimize interference from colored compounds that may be present in biological or food samples.[4][5] The spectral properties, including the position of the absorption maxima (λmax) and the molar extinction coefficient (ε), can be influenced by factors such as solvent and pH.[5][7]

It is important to note a well-documented discrepancy in the literature regarding the molar extinction coefficient of ABTS•+ at ~415 nm, with reported values falling into two distinct ranges: a "high" range of 31,000–37,000 M⁻¹cm⁻¹ and a "low" range of 26,000–28,000 M⁻¹cm⁻¹.[8] Researchers should consider determining this value under their specific experimental conditions for precise quantification.

Data Presentation: Spectral Properties of Oxidized ABTS

The quantitative spectral data for the ABTS radical cation (ABTS•+) and dication (ABTS²+) are summarized below.

| Species | Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent / Conditions | Reference |

| ABTS•+ | 414 - 417 | 31,100 - 36,000 | Water / Aqueous Buffer | [5][9] |

| 645 | Not specified | Water | [2][5] | |

| 734 | 15,000 | Water | [5] | |

| 815 | Not specified | Water | [2][5] | |

| 414 | 33,630 | Ethanol | [9] | |

| 730 | 14,750 | Ethanol | [9] | |

| 744 - 745 | Not specified | Methanol | [5][7] | |

| ABTS²+ | 513 - 520 | 36,000 | Water | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the generation of the ABTS•+ radical cation and its subsequent use in a spectrophotometric assay to measure antioxidant capacity.

Protocol 1: Generation of the ABTS•+ Radical Cation Stock Solution

This protocol describes the chemical generation of ABTS•+ using potassium persulfate as the oxidizing agent.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[6]

-

Prepare a 2.45 mM potassium persulfate stock solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]

-

Generate the ABTS•+ radical: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in equal volumes.

-

Incubate the mixture: Allow the resulting solution to stand in the dark at room temperature for 12 to 16 hours before use.[5][6][11] This incubation period is critical for the complete generation of the radical cation, resulting in a dark green solution.

-

Storage: The ABTS•+ stock solution can be stored in the dark at room temperature for several days.

Protocol 2: Spectrophotometric Measurement of ABTS•+ Scavenging

This protocol outlines the steps for using the generated ABTS•+ to quantify the antioxidant capacity of a sample.

Materials:

-

ABTS•+ stock solution (from Protocol 1)

-

Buffer for dilution (e.g., PBS pH 7.4, ethanol)

-

Antioxidant standard (e.g., Trolox) and test samples

-

UV-Vis Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare the ABTS•+ working solution: On the day of the assay, dilute the ABTS•+ stock solution with the appropriate buffer (e.g., PBS) to obtain an absorbance value of 0.70 ± 0.02 at 734 nm.[3]

-

Prepare standards and samples: Create a series of dilutions for the antioxidant standard (e.g., Trolox) and the test samples.

-

Perform the assay: a. Add a small, defined volume of the sample or standard to a defined volume of the ABTS•+ working solution (e.g., 10 µL of sample to 1 mL of working solution). b. Mix thoroughly and incubate the reaction mixture at room temperature for a specific period, typically ranging from 6 to 30 minutes, depending on the antioxidant's reactivity.[11]

-

Measure absorbance: After the incubation period, measure the absorbance of the solution at 734 nm.

-

Calculate Antioxidant Capacity: The scavenging of the ABTS•+ radical is observed as a decrease in absorbance at 734 nm. The percentage of inhibition is calculated using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results for the test samples are typically compared to a standard curve generated with Trolox and expressed as Trolox Equivalents (TE).

-

Workflow Visualization

The following diagram illustrates the complete experimental workflow for an ABTS antioxidant capacity assay, from the initial preparation of reagents to the final data acquisition.

Caption: A step-by-step workflow for the ABTS antioxidant assay.

References

- 1. A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism [mdpi.com]

- 2. chemistry.muohio.edu [chemistry.muohio.edu]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. westmont.edu [westmont.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. japer.in [japer.in]

- 11. UV-VIS Antioxidant Capacity (ABTS) [myskinrecipes.com]

Synthesis of ABTS Diammonium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed protocol for the synthesis of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS diammonium salt), a widely used chromogenic substrate in biochemical assays, particularly for measuring antioxidant capacity. This guide outlines a highly efficient and practical six-step synthesis, starting from N-ethylaniline, and also includes protocols for the preparation of the ABTS radical cation (ABTS•+) for use in antioxidant assays.

I. Synthesis Protocol for this compound

This synthesis is a multi-step process that involves the formation of key intermediates, including 3-ethyl-2-iminobenzothiazoline bromide salt and 3,3′-diethyl-2,2′-azinodibenzothiazole, followed by sulfonation and salification.

Experimental Protocols

Step 1: Synthesis of N-Ethyl-N'-phenylthiourea

-

In a well-ventilated fume hood, combine N-ethylaniline and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer.

-

To this stirred mixture, add a thiocyanate salt (e.g., sodium or potassium thiocyanate).

-

Heat the reaction mixture to a temperature between 50-120°C and maintain stirring for 15-20 hours.

-

Upon completion, cool the mixture to induce crystallization.

-

Filter the resulting solid and recrystallize from a suitable solvent to obtain pure N-Ethyl-N'-phenylthiourea.

Step 2: Synthesis of N-Ethyl-2-iminobenzothiazole Hydrobromide

-

Dissolve the N-Ethyl-N'-phenylthiourea from the previous step in an appropriate solvent.

-

Carefully add elemental bromine to the solution while stirring. This reaction is exothermic and should be controlled.

-

The reaction leads to the formation of N-Ethyl-2-iminobenzothiazole Hydrobromide, which may precipitate from the solution.

-

Isolate the product by filtration and wash with a suitable solvent to remove any unreacted bromine or by-products.

Step 3: Synthesis of 2,2'-Azino-bis(3-ethylbenzothiazoline) (Key Intermediate)

-

The N-Ethyl-2-iminobenzothiazole Hydrobromide is reacted with hydrazine hydrate.

-

This step involves a double nucleophilic substitution reaction and is ideally performed as a one-pot synthesis to yield the key intermediate, 3,3′-diethyl-2,2′-azinodibenzothiazole.

Step 4: Sulfonation to form 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

-

The 3,3′-diethyl-2,2′-azinodibenzothiazole is sulfonated using a strong sulfonating agent.

-

Two potential methods can be employed:

-

Method A: Use concentrated sulfuric acid at 60°C for 24 hours.

-

Method B: Use fuming sulfuric acid (>20% SO₃) at room temperature for 2 hours.

-

-

The reaction yields 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Step 5: Formation of the Diammonium Salt

-

The sulfonated product from the previous step is neutralized with ammonia or ammonium hydroxide.

-

This reaction yields the target compound, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (this compound), as a white crystalline solid.

Step 6: Purification

-

The crude this compound is purified by recrystallization from a suitable solvent to achieve high purity.

Data Presentation

| Step | Product | Typical Yield | Purity |

| 1 | N-Ethyl-N'-phenylthiourea | High | >95% |

| 2 | N-Ethyl-2-iminobenzothiazole Hydrobromide | Good | >90% |

| 3 | 2,2'-Azino-bis(3-ethylbenzothiazoline) | Good | >90% |

| 4 | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 98% | >98% |

| 5 | This compound | 86% | >98% |

II. Preparation of ABTS Radical Cation (ABTS•+) for Antioxidant Assays

The primary application of this compound is in the ABTS assay, which measures the total antioxidant capacity of a sample. This involves the generation of the stable blue-green ABTS radical cation (ABTS•+).

Experimental Protocol

-

Preparation of ABTS Stock Solution (7 mM): Dissolve 38.4 mg of this compound in 10 mL of deionized water.[1]

-

Preparation of Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

-

Generation of ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[1]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

Data Presentation

| Reagent | Molar Concentration | Preparation |

| This compound | 7 mM | Dissolve 38.4 mg in 10 mL of deionized water.[1] |

| Potassium Persulfate | 2.45 mM | Dissolve 6.62 mg in 10 mL of deionized water. |

| ABTS•+ Stock Solution | - | Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. |

III. Visualizations

Synthesis Workflow

Caption: A simplified workflow for the six-step synthesis of this compound.

ABTS Radical Cation Generation and Assay Principle

Caption: The generation of the ABTS radical cation and its reduction by an antioxidant.

References

ABTS Diammonium Salt: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS diammonium salt. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, and its principal applications as a versatile chromogenic substrate in biochemical assays.

Core Properties of this compound

This compound is a water-soluble chemical compound widely utilized in various laboratory procedures. Its key quantitative properties are summarized below for easy reference.

| Property | Value | References |

| Molecular Weight | 548.68 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₈H₂₄N₆O₆S₄ | [1][4][5] |

| CAS Number | 30931-67-0 | [1][2][3][6] |

| Purity | ≥98% (HPLC) | [2][6] |

| Appearance | Faint green to yellow powder | |

| Solubility | Water (10 mg/ml), DMSO (10 mg/ml) | |

| Storage Temperature | 2-8°C | [2] |

Key Applications in Research and Development

This compound is a pivotal reagent in two primary types of assays: the determination of total antioxidant capacity and as a substrate in Enzyme-Linked Immunosorbent Assays (ELISA).

Total Antioxidant Capacity (TAC) Assay

The ABTS assay is a widely adopted method for measuring the total antioxidant capacity of various samples, including natural products, pharmaceuticals, and food ingredients.[6] The principle of this assay is centered on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[6]

The experimental workflow for the ABTS antioxidant assay is depicted below:

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, ABTS serves as a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies.[7] The oxidation of ABTS by HRP in the presence of hydrogen peroxide produces a soluble green end product.[6][7] The intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the quantity of the target analyte.

The logical relationship in an ELISA using an ABTS substrate is illustrated in the following diagram:

Experimental Protocols

ABTS Total Antioxidant Capacity Assay Protocol

This protocol is adapted from widely used methods for determining the antioxidant capacity of a sample.[1]

1. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of this compound in 10 mL of deionized water.[6]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This allows for the complete generation of the radical cation.

-

Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

2. Assay Procedure:

-

Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.[6]

-

Add a small volume (e.g., 10 µL) of the standard or sample to a microplate well or cuvette.[2]

-

Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.[2]

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[3]

-

Measure the absorbance at 734 nm using a spectrophotometer.[3]

3. Data Analysis:

-

Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample.

-

Plot a standard curve of percentage inhibition versus the concentration of the antioxidant standard.[6]

-

Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

ELISA Protocol using ABTS Substrate

This protocol outlines the general steps for using ABTS as a chromogenic substrate in a sandwich ELISA.

1. Reagent Preparation:

-

Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Blocking Buffer: 1% BSA in PBS.

-

Substrate Buffer: 100 mM phosphate-citrate buffer, pH 5.0.[9]

-

ABTS Substrate Solution: Immediately before use, dissolve an ABTS tablet or powder in the substrate buffer to the desired concentration (e.g., 1 mM) and add hydrogen peroxide (e.g., 1 µL of 30% H₂O₂ per mL of substrate solution).[7][9]

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS).[9]

2. Assay Procedure:

-

Coat a 96-well microplate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the freshly prepared ABTS substrate solution to each well.[10]

-

Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[10]

-

Stop the reaction by adding 100 µL of stop solution to each well.[9]

-

Measure the absorbance at 405-420 nm using a microplate reader.[10]

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

References

- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 2. assaygenie.com [assaygenie.com]

- 3. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Note: Detailed Protocol for ABTS Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used spectrophotometric method for determining the total antioxidant capacity of various substances[1][2]. The core principle involves the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore with a characteristic maximum absorbance at 734 nm[1][3]. This radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium or ammonium persulfate[2][4].

When an antioxidant is introduced to the pre-formed ABTS•+ radical, it donates an electron or a hydrogen atom, neutralizing the radical and causing the solution to lose its color[2]. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is directly proportional to the concentration and activity of the antioxidant in the sample[1][2]. The antioxidant capacity is typically quantified by comparing the sample's activity to that of a standard antioxidant, Trolox, a water-soluble analog of vitamin E. The results are then expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[1][5].

Experimental Protocol

This protocol is based on the method described by Re et al. (1999) and is adapted for a 96-well microplate format[6][7].

2.1. Materials and Reagents

| Reagent/Material | Specifications |

| ABTS diammonium salt | Analytical Grade |

| Potassium Persulfate (K₂S₂O₈) or Ammonium Persulfate ((NH₄)₂S₂O₈) | Analytical Grade |

| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Analytical Grade |

| Solvents (e.g., Ethanol, Methanol, PBS pH 7.4, Deionized Water) | Analytical Grade |

| 96-well microplates | Clear, flat-bottom |

| Microplate reader | Capable of reading absorbance at 734 nm |

| Pipettes and tips | Calibrated |

2.2. Preparation of Solutions

Proper preparation of solutions is critical for the accuracy and reproducibility of the assay.

| Solution | Preparation Steps | Storage & Stability |

| 7 mM ABTS Stock Solution | Dissolve 38.4 mg of this compound in 10 mL of deionized water[2]. | Store protected from light at 4°C. |

| 2.45 mM Persulfate Stock Solution | Dissolve 5.59 mg of ammonium persulfate or 6.62 mg of potassium persulfate in 10 mL of deionized water[2]. | Store at 4°C. |

| ABTS•+ Radical Cation Stock Solution | Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM persulfate stock solution (1:1 v/v)[1][4]. Allow the mixture to stand in the dark at room temperature for 12–16 hours to ensure complete radical generation[1][2]. This solution will be a dark blue-green color. | The stock radical solution is stable for several days when stored in the dark at 4°C. |

| Adjusted ABTS•+ Working Solution | Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm[1][8]. This is the working solution used in the assay. | Prepare this solution fresh immediately before use[9]. |

| Trolox Standard Stock Solution (1 mM) | Dissolve 2.5 mg of Trolox in 10 mL of ethanol or the appropriate solvent to make a 1 mM stock solution[10]. | Store protected from light at -20°C. |

| Trolox Standard Working Solutions | Prepare a series of dilutions from the 1 mM Trolox stock solution using the same solvent. A typical concentration range for the standard curve is 10 to 200 µM[11][12]. See Table 3 for an example dilution series. | Prepare fresh on the day of the experiment. |

| Sample Solutions | Prepare extracts of the test samples in a suitable solvent at various concentrations[1]. If the antioxidant capacity is unknown, it is recommended to test several dilutions to ensure the results fall within the linear range of the standard curve[3][9]. | Dependent on sample stability. |

2.3. Assay Procedure (96-Well Plate)

-

Pipetting: Into the wells of a 96-well microplate, add 20 µL of the Trolox standard solutions, sample solutions, or a solvent blank[1]. It is recommended to run all samples and standards in triplicate[7].

-

Addition of ABTS•+ Solution: Add 180 µL of the adjusted ABTS•+ working solution (with an absorbance of ~0.700) to each well[1].

-

Incubation: Mix gently and incubate the plate at room temperature for 6 minutes in the dark[8]. The incubation time can be optimized but should be kept consistent for all measurements.

-

Absorbance Reading: Measure the absorbance of each well at 734 nm using a microplate reader[1][3].

Data Analysis and Calculations

3.1. Percentage Inhibition

First, calculate the percentage of ABTS•+ radical scavenging activity (inhibition) for each sample and standard using the following formula[1][13]:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Where the "Control" is the absorbance of the blank (solvent with ABTS•+ solution)[1].

3.2. Trolox Standard Curve

Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standards (in µM)[2]. The resulting curve should be linear, and you should perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should ideally be ≥ 0.99[11].

3.3. Calculation of TEAC

Using the equation from the standard curve, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each sample. Substitute the '% Inhibition' of the sample for 'y' in the equation and solve for 'x' to get the concentration in Trolox Equivalents (µM TE).

TEAC (µM) = (Sample % Inhibition - c) / m

The final result can be expressed as µmol of Trolox equivalents per gram or milliliter of the original sample.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 3: Example Preparation of Trolox Standard Working Solutions

| Target Concentration (µM) | Volume of 1 mM Trolox Stock (µL) | Volume of Solvent (µL) | Final Volume (µL) |

| 200 | 200 | 800 | 1000 |

| 150 | 150 | 850 | 1000 |

| 100 | 100 | 900 | 1000 |

| 50 | 50 | 950 | 1000 |

| 25 | 25 | 975 | 1000 |

| 10 | 10 | 990 | 1000 |

| 0 (Blank) | 0 | 1000 | 1000 |

Table 4: Example Summary of Results

| Sample ID | Concentration (mg/mL) | Mean Absorbance (734 nm) | % Inhibition | TEAC (µM TE/mg) |

| Sample A | 0.1 | 0.352 | 49.7% | 495.2 |

| Sample B | 0.1 | 0.510 | 27.1% | 268.5 |

| Control | N/A | 0.700 | 0.0% | N/A |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the ABTS antioxidant capacity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. japer.in [japer.in]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. ABTS radical scavenging capacity measurement [protocols.io]

Application Note: Utilizing ABTS Diammonium Salt for Chromogenic Detection in ELISA Protocols

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental plate-based technique used for detecting and quantifying substances such as proteins, antibodies, and hormones.[1] A critical step in the ELISA process is the detection of the target analyte, which is often achieved by an enzyme-conjugated antibody that catalyzes a reaction with a substrate to produce a measurable signal.[2] Horseradish peroxidase (HRP) is a commonly used enzyme conjugate due to its stability, high turnover rate, and the availability of various substrates.[3][4]

This document provides a detailed guide on the use of 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, as a chromogenic substrate for HRP in ELISA protocols.

Principle of ABTS in ELISA

ABTS is a water-soluble compound that serves as a chromogenic substrate for peroxidase enzymes like HRP.[5][6] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of ABTS.[3][7] This reaction results in the formation of a soluble, green-colored end product.[8] The intensity of the green color is directly proportional to the amount of HRP enzyme present, and therefore to the amount of the target analyte. The color change can be quantified by measuring the absorbance using a spectrophotometer or a microplate reader.[3]

Key Characteristics of ABTS Substrate

-

Colorimetric Signal : Produces a distinct green color.[8]

-

Absorbance Peaks : The oxidized green product has major absorbance peaks at approximately 405-420 nm and a secondary peak around 650 nm.[8][9][10]

-

Kinetics : The color development with ABTS is relatively slow, typically taking 15 to 60 minutes, which can be advantageous for precise control over the reaction time.[8][9][11]

-

Sensitivity : ABTS is considered less sensitive than other HRP substrates like TMB (3,3',5,5'-Tetramethylbenzidine) or OPD (o-Phenylenediamine).[5][8] This can be beneficial in assays where the use of more sensitive substrates leads to high background signals.[5][8]

-

Stopping the Reaction : The enzymatic reaction can be stopped by adding a stop solution, such as 1% sodium dodecyl sulfate (SDS), which allows for endpoint measurements.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using ABTS in an ELISA protocol.

Table 1: Reagent Preparation and Concentrations

| Reagent | Component | Typical Concentration/Recipe | pH |

| Substrate Buffer | Citrate-Phosphate Buffer | 70-100 mM | 4.2 - 5.0 |

| Solution A | 0.1 M Citric Acid (19.21 g/L) | ||

| Solution B | 0.2 M Dibasic Sodium Phosphate (Na₂HPO₄·7H₂O, 53.65 g/L) | ||

| Preparation (pH 4.2) | Mix 147ml A + 103ml B, make up to 500ml with deionized H₂O.[8] | ||

| Preparation (pH 5.0) | Mix 24.3mL of 0.1M citric acid + 25.7mL of 0.2M dibasic sodium phosphate, add water to 100mL.[9] | ||